4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline
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Overview
Description
4-{2-oxa-5-azabicyclo[221]heptan-5-yl}quinoline is a complex organic compound that features a quinoline moiety fused with a bicyclic structure containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Another method involves the directed arylation of the 7-oxabicyclo[2.2.1]heptane framework using the 8-aminoquinoline directing group. This method allows for the formation of arylated products with high yields and complete diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline undergoes various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The bicyclic structure allows for substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions .
Major Products
The major products formed from these reactions include various arylated, oxidized, and reduced derivatives of the original compound
Scientific Research Applications
4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline involves its interaction with molecular targets and pathways in biological systems. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bicyclic structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring, known for its pharmacological properties.
7-Oxabicyclo[2.2.1]heptane: A bicyclic structure similar to the compound but without the quinoline moiety.
1H-Imidazo[4,5-c]quinoline: Another nitrogen-containing heterocyclic compound with antimicrobial and anticancer activities.
Uniqueness
4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline is unique due to its combination of a quinoline moiety with a bicyclic structure containing both oxygen and nitrogen atoms. This combination provides the compound with distinct chemical and biological properties, making it a valuable target for research and development in various scientific fields.
Properties
IUPAC Name |
5-quinolin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-4-13-12(3-1)14(5-6-15-13)16-8-11-7-10(16)9-17-11/h1-6,10-11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBOZCNYXDATFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=CC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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